Massoia Lactone

描述

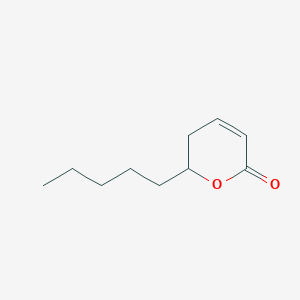

Structure

2D Structure

属性

IUPAC Name |

(2R)-2-pentyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDIAPMWNCQWNW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885943 | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, pale yellow liquid with a sweet, herbaceous odour | |

| Record name | 5-Hydroxy-2-decenoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol and fat; insoluble in water | |

| Record name | 5-Hydroxy-2-decenoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.947-0.987 (20°/20°) | |

| Record name | 5-Hydroxy-2-decenoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51154-96-2 | |

| Record name | Massoia lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51154-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Massoilactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051154962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MASSOIA LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847O2V0IOA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Massoia Lactone: A Technical Guide to its Natural Sources, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Massoia lactone, a naturally occurring α,β-unsaturated δ-lactone, is a compound of significant interest due to its pleasant coconut-like aroma and diverse biological activities. Predominantly found in the bark of the Indonesian tree Cryptocarya massoy, this molecule has garnered attention in the flavor and fragrance industries, as well as in the pharmaceutical and agricultural sectors for its potent antifungal and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its extraction and the composition of its essential oil. Furthermore, it delves into the various synthetic and biosynthetic methodologies developed for its production, offering a comparative analysis of their yields. Detailed experimental protocols for key extraction and synthesis procedures are provided. The guide also elucidates the molecular mechanisms underlying its antifungal and anticancer activities through signaling pathway diagrams and presents a typical experimental workflow for its analysis.

Natural Sources and Extraction

This compound is primarily sourced from the bark of Cryptocarya massoy (Lauraceae), a tree native to Papua, Indonesia.[1] It is also found in smaller quantities in other natural sources, including certain fungal species and as a volatile component in the secretion of formicine ants of the genus Camponotus.[2] The C-10 homolog, (6R)-6-pentyl-5,6-dihydro-2H-pyran-2-one, is the most abundant and commercially significant form. Homologs with varying alkyl chain lengths, such as C-12 and C-14 massoia lactones, are also present in the essential oil.[2]

Composition of Cryptocarya massoy Essential Oil

The essential oil obtained from C. massoy is rich in massoia lactones. The relative abundance of the different homologs can vary depending on the part of the tree from which the oil is extracted.

| Component | Bark Oil (%) | Heartwood Oil (%) | Fruit Oil (%) |

| C-10 this compound | 56.2 - 64.8[1][2] | Major Component[2] | < 2.0[2] |

| C-12 this compound | 16.5 - 17.4[1][2] | Present[2] | Trace |

| C-14 this compound | 1.4[2] | Trace[2] | Not Detected |

| Benzyl Benzoate | 12.7 - 13.4[1][2] | Not Detected[2] | Major Component |

| δ-Decalactone | 1.5[1] | Present[2] | Not Detected |

| Benzyl Salicylate | 1.8[1] | Not Detected | Not Detected |

Extraction Methodologies

1.2.1. Hydrodistillation

A traditional method for extracting essential oils from plant materials.

Experimental Protocol:

-

Material Preparation: The bark of Cryptocarya massoy is air-dried and ground into a coarse powder.

-

Apparatus Setup: A Clevenger-type apparatus is used for hydrodistillation.

-

Distillation: A known quantity of the powdered bark is placed in a round-bottom flask with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile oil, is condensed.

-

Collection: The condensed mixture of oil and water is collected in a separating funnel. The oil, being less dense, forms a layer above the water and is separated.

-

Drying: The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The essential oil is stored in a sealed, dark glass vial at low temperature to prevent degradation.

1.2.2. Supercritical CO₂ Extraction

A more modern and environmentally friendly method that preserves delicate aromatic compounds.

Experimental Protocol:

-

Material Preparation: Dried and ground C. massoy bark is packed into an extraction vessel.

-

System Pressurization: Supercritical carbon dioxide is pumped into the vessel at a specific temperature and pressure (e.g., 60°C and 200 bar).

-

Extraction: The supercritical CO₂ acts as a solvent, dissolving the massoia lactones from the plant material.

-

Separation: The CO₂-extract mixture is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and leaving behind the extracted oil.

-

Fractional Distillation: The crude extract can be further purified by fractional distillation to separate and concentrate the C-10 and C-12 lactone fractions to high purity (up to 95% for C-10 and 85% for C-12).

Synthesis of this compound

Both chemical and biosynthetic routes have been developed for the production of this compound, offering alternatives to its extraction from natural sources.

Chemical Synthesis

Various strategies have been employed for the chemical synthesis of this compound, often focusing on enantioselective methods to obtain the biologically active (R)-enantiomer.

| Synthesis Route | Key Steps | Overall Yield (%) | Reference |

| From Hexanoic Acid and Acetoacetic Ester | 1. Preparation of hexanoyl ethyl acetate. 2. Pyrocondensation to a pyran-dione intermediate. 3. Decaproylation. 4. High-pressure hydrogenation. 5. Dehydration. | Not explicitly stated, but individual steps have high yields (80-95%).[3] | [3] |

| Enantioselective Synthesis via Sharpless Epoxidation | 1. Sharpless asymmetric epoxidation of an allylic alcohol. 2. Regioselective reductive opening of the epoxide. 3. Oxidation and Horner-Wadsworth-Emmons olefination. 4. Cyclization. | ~91% for the final cyclization step.[4] | [4] |

| Ring-Closing Metathesis (RCM) | Esterification of a secondary alcohol with undec-10-enoyl chloride followed by RCM using a Grubbs catalyst. | Good yields for the RCM step.[5] | [5] |

| From n-Hexanal and Allyl Chloride | 1. Grignard reaction. 2. Epoxidation. 3. Cyanation. 4. Hydrolysis and lactonization. | 67% for the final lactonization step. |

Experimental Protocol: Enantioselective Synthesis of (R)-Massoia Lactone via Sharpless Epoxidation

-

Preparation of the Allylic Alcohol: The synthesis begins with a suitable allylic alcohol precursor.

-

Sharpless Asymmetric Epoxidation: The allylic alcohol is subjected to Sharpless epoxidation conditions using titanium(IV) isopropoxide, diethyl tartrate (as a chiral ligand), and an oxidant like tert-butyl hydroperoxide. The choice of L-(+)- or D-(-)-diethyl tartrate determines the stereochemistry of the resulting epoxide. For (R)-massoia lactone, the appropriate tartrate is used to generate the desired stereocenter.

-

Regioselective Epoxide Opening: The resulting epoxy alcohol undergoes regioselective reductive opening to form a diol.

-

Oxidation and Olefination: The primary alcohol of the diol is selectively protected, and the secondary alcohol is oxidized to a ketone. Subsequent olefination, for example, using a Horner-Wadsworth-Emmons reaction, introduces the α,β-unsaturation.

-

Deprotection and Lactonization: Removal of the protecting group followed by acid-catalyzed cyclization yields (R)-massoia lactone.

Biosynthesis and Fermentative Production

Microbial fermentation presents a sustainable alternative for this compound production. Several fungal species have been identified as producers.

| Microbial Source | Production Method | Yield | Reference |

| Aureobasidium melanogenum | Fermentation and release from liamocins. | Not specified in direct g/L of this compound, but the precursor liamocin can be produced at high titers. | |

| Cordyceps sinensis | Submerged fermentation. | 2.98–3.77 mg/g of mycelium.[2] | [2] |

| Kabatiella caulivora | Fungal culture and ethyl acetate extraction. | Not quantified.[2] | [2] |

Experimental Protocol: Fungal Fermentation and Extraction

-

Culture Preparation: A pure culture of the desired fungal strain (e.g., Aureobasidium pullulans) is grown in a suitable liquid medium containing a carbon source (e.g., glucose), nitrogen source, and essential minerals.

-

Fermentation: The culture is incubated under controlled conditions of temperature, pH, and aeration for a specific period to allow for the production of this compound or its precursors.

-

Extraction: The fungal biomass and culture broth are separated. The desired compounds are extracted from the broth and/or biomass using a suitable solvent such as ethyl acetate.

-

Purification: The crude extract is then purified using chromatographic techniques to isolate this compound.

Biological Activities and Mechanisms of Action

This compound exhibits significant antifungal and anticancer properties, which are subjects of ongoing research.

Antifungal Activity

This compound demonstrates broad-spectrum antifungal activity against various plant and human pathogenic fungi.[6]

Mechanism of Action:

The antifungal action of this compound is multifaceted:

-

Cell Membrane Disruption: It causes the formation of pores in the fungal cell membrane, leading to increased permeability.

-

Ergosterol Content Reduction: It interferes with the biosynthesis of ergosterol, a vital component of the fungal cell membrane, compromising its integrity and function.

-

Induction of Oxidative Stress: It leads to a rise in intracellular reactive oxygen species (ROS), causing cellular damage.

-

Leakage of Intracellular Components: The compromised cell membrane results in the leakage of essential cellular components, ultimately leading to cell death (cellular necrosis).[7]

Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines.

Mechanism of Action:

The anticancer mechanism of this compound involves the induction of apoptosis through:

-

Mitochondrial Membrane Potential Disruption: It causes a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[8]

-

Caspase Activation: It triggers the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7), which are central to the apoptotic cascade.[9][10]

Experimental Workflow: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the identification and quantification of this compound in complex mixtures like essential oils.

Typical GC-MS Parameters:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

-

Carrier Gas: Helium.[1]

-

Injector Temperature: 250 °C.[6]

-

Oven Temperature Program: Start at a lower temperature (e.g., 60-100°C), then ramp up to a higher temperature (e.g., 240-250°C) at a controlled rate (e.g., 3-5°C/min).[6][11]

-

Ionization: Electron Impact (EI) at 70 eV.[1]

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-550).

Conclusion

This compound remains a molecule of high interest for both academic and industrial research. While extraction from its natural source, Cryptocarya massoy, is a well-established method, concerns over sustainability have driven the development of various chemical and biosynthetic production routes. The potent antifungal and anticancer activities of this compound, coupled with a growing understanding of its mechanisms of action, highlight its potential for the development of new therapeutic and agricultural agents. Further research into optimizing synthesis and fully elucidating its biological pathways will be crucial for realizing its full potential.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. bio-conferences.org [bio-conferences.org]

- 3. CN102653531B - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis by Ring-Closing Metathesis and Cytotoxic Evaluation of Novel Thienylmacrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. journal.waocp.org [journal.waocp.org]

- 9. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 10. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Massoia Lactone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massoia lactone, a naturally occurring α,β-unsaturated δ-lactone, is a significant bioactive compound predominantly extracted from the bark of the Massoia tree (Cryptocarya massoy).[1] Historically utilized for its potent, sweet, coconut-like aroma in the food and fragrance industries, recent scientific investigations have unveiled a spectrum of pharmacological activities, positioning it as a molecule of interest for drug development.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its antimicrobial and antibiofilm potential. Detailed experimental protocols for its extraction, analysis, and biological evaluation are also presented to support further research and development.

Chemical Structure and Properties

This compound is chemically designated as (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one.[3] Its structure features a six-membered lactone ring with a pentyl side chain, which is responsible for its characteristic aroma and contributes to its biological activity. The C-10 variant is the most abundant and well-studied homolog.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (R)-5,6-Dihydro-6-pentyl-2H-pyran-2-one[3] |

| Synonyms | (R)-5-hydroxy-2-decenoic acid lactone, Cocolactone, 5-Pentylpent-2-en-5-olide, C-10 this compound[3] |

| CAS Number | 51154-96-2 ((R)-enantiomer)[3] |

| Molecular Formula | C₁₀H₁₆O₂[3] |

| SMILES | CCCCC[C@@H]1CC=CC(=O)O1[3] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 168.23 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[5] |

| Odor | Sweet, coconut, creamy, lactonic[1] |

| Density | 0.982 g/cm³[1] |

| Boiling Point | 286–287 °C[1] |

| Melting Point | -95.2 °C[1] |

| Solubility | Soluble in alcohol and fat; insoluble in water[6] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antifungal and antibiofilm properties being the most extensively studied. It has also demonstrated cytotoxic and immunomodulatory effects.

Antifungal and Antibiofilm Activity

This compound has shown potent activity against a variety of fungal pathogens, including Candida species and crop pathogens like Fusarium graminearum.[1][2] Its primary mechanism of action involves the disruption of the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell necrosis.[2][4]

The compound is also a potent inhibitor of biofilm formation and is capable of degrading pre-formed biofilms.[4] This activity is attributed to its ability to penetrate the extracellular polymeric substance (EPS) matrix of the biofilm, leading to cell lysis within the biofilm community.[4][7] This makes it a promising candidate for addressing biofilm-associated infections, which are notoriously resistant to conventional antimicrobial agents.

dot

Caption: Proposed antifungal mechanism of this compound.

Cytotoxicity and Immunomodulatory Effects

Studies have indicated that this compound exhibits concentration-dependent cytotoxicity against various cell lines, including Vero cells and human fibroblasts.[8][9] This cytotoxic activity is linked to its α,β-unsaturated δ-lactone structure.[8] Additionally, this compound has been shown to possess immunomodulatory properties, with reports of it activating macrophage phagocytosis.[10]

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and biological evaluation of this compound.

Extraction of this compound from Cryptocarya massoy Bark

This protocol is based on the hydro-distillation method commonly used for essential oil extraction.

Materials:

-

Dried and pulverized Cryptocarya massoy bark

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Separating funnel

-

Anhydrous sodium sulfate

Procedure:

-

Place a known quantity of pulverized C. massoy bark into a round-bottom flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged.

-

Set up the Clevenger-type apparatus for hydro-distillation.

-

Heat the flask using a heating mantle to boil the water. The steam and volatile components will rise, condense, and be collected in the burette of the Clevenger apparatus.

-

Continue the distillation for a minimum of 4-6 hours or until no more oil is collected.

-

Allow the apparatus to cool, and then carefully collect the oil from the burette.

-

Separate the oil from any co-distilled water using a separating funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Store the oil in a sealed, dark glass vial at 4°C.

dot

Caption: Workflow for the extraction of massoia bark essential oil.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the general procedure for the qualitative and quantitative analysis of this compound in an essential oil sample.

Materials and Equipment:

-

Massoia bark essential oil sample

-

Volatile solvent (e.g., hexane or dichloromethane)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., HP-5MS)

-

Helium carrier gas

Procedure:

-

Sample Preparation: Dilute the essential oil sample in a volatile solvent to an appropriate concentration (e.g., 1 µL of oil in 1 mL of solvent).

-

Injection: Inject 1 µL of the diluted sample into the GC-MS system.

-

GC Separation:

-

Set the injector temperature (e.g., 250°C).

-

Program the oven temperature, for example: start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

MS Detection:

-

Set the ion source temperature (e.g., 230°C) and quadrupole temperature (e.g., 150°C).

-

Acquire mass spectra over a range of m/z 40-550.

-

-

Data Analysis:

-

Identify the chemical constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).

-

Confirm identifications by comparing their retention indices with literature values.

-

Quantify the relative percentage of each component by integrating the peak areas in the total ion chromatogram.

-

Broth Microdilution Assay for Antifungal Susceptibility

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Materials:

-

This compound

-

Fungal strain (e.g., Candida albicans)

-

Appropriate broth medium (e.g., RPMI-1640)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Culture the fungal strain overnight and then dilute it in the broth medium to a standardized concentration (e.g., 1-5 x 10⁵ CFU/mL).

-

Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform a two-fold serial dilution in the 96-well plate using the broth medium to achieve a range of final concentrations.

-

Inoculation: Add the prepared fungal inoculum to each well containing the serially diluted this compound. Include a positive control (inoculum without this compound) and a negative control (broth medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Crystal Violet Assay for Biofilm Inhibition and Eradication

This protocol can be adapted to assess both the inhibition of biofilm formation and the eradication of pre-formed biofilms.

Materials:

-

This compound

-

Biofilm-forming microbial strain (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate growth medium

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid or 95% ethanol

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer (plate reader)

Procedure:

-

For Biofilm Inhibition (MBIC):

-

Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate.

-

Add a standardized microbial inoculum to each well.

-

Incubate for 24-48 hours to allow for biofilm formation.

-

-

For Biofilm Eradication (MBEC):

-

Inoculate the wells with the microbial suspension and incubate for 24-48 hours to allow mature biofilms to form.

-

Gently remove the planktonic cells and wash the wells with PBS.

-

Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms and incubate for another 24 hours.

-

-

Staining and Quantification:

-

After the respective incubation periods, discard the medium and gently wash the wells twice with PBS to remove non-adherent cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

-

Dry the plate.

-

Solubilize the stained biofilm by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

-

Measure the absorbance at 570 nm using a plate reader.

-

The MBIC₅₀ or MBEC₅₀ is the concentration of this compound that causes a 50% reduction in biofilm formation or eradication compared to the untreated control.

-

dot

Caption: Experimental workflow for biofilm assays.

Conclusion

This compound is a multifaceted natural compound with well-defined chemical properties and a growing body of evidence supporting its potent biological activities, particularly as an antifungal and antibiofilm agent. Its mechanism of disrupting microbial cell membranes and biofilms presents a promising avenue for the development of new therapeutics to combat resistant infections. The experimental protocols provided in this guide offer a foundation for researchers to further explore the pharmacological potential of this compound and its derivatives. Future research should focus on in-depth mechanistic studies, in vivo efficacy, and toxicological assessments to translate the promising in vitro findings into clinical applications.

References

- 1. youtube.com [youtube.com]

- 2. static.igem.org [static.igem.org]

- 3. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. miraclebotanicals.com [miraclebotanicals.com]

- 6. lgbwholesale.com [lgbwholesale.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to Massoia Lactone Homologs (C10, C12, and C14) for Researchers and Drug Development Professionals

Introduction

Massoia lactone, a naturally occurring α,β-unsaturated δ-lactone, and its homologs are gaining significant attention within the scientific community for their diverse biological activities and potential therapeutic applications.[1] Primarily extracted from the bark of the Massoia tree (Cryptocarya massoy), these compounds are characterized by a six-membered lactone ring with an alkyl side chain of varying length.[2] This guide focuses on the C10, C12, and C14 homologs of this compound, providing a comprehensive overview of their chemical properties, synthesis, biological activities, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Profile and Synthesis

This compound and its homologs are distinguished by the number of carbon atoms in their alkyl side chain. The C10 homolog, (R)-6-pentyl-5,6-dihydropyran-2-one, is the most abundant naturally.[2] The C12 and C14 homologs, (R)-6-heptyl-5,6-dihydropyran-2-one and (R)-6-nonyl-5,6-dihydropyran-2-one respectively, are also present in natural extracts, albeit in smaller quantities.[2]

Table 1: Physicochemical Properties of this compound Homologs

| Homolog | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| C10 | (R)-6-pentyl-5,6-dihydropyran-2-one | C10H16O2 | 168.23 |

| C12 | (R)-6-heptyl-5,6-dihydropyran-2-one | C12H20O2 | 196.29 |

| C14 | (R)-6-nonyl-5,6-dihydropyran-2-one | C14H24O2 | 224.34 |

While extraction from natural sources is a common method, chemical synthesis offers a more controlled and scalable approach for producing these compounds. Various synthetic strategies have been developed, often involving lactonization reactions of corresponding hydroxy acids or employing metal-catalyzed cyclization reactions.[3]

Biological Activities and Therapeutic Potential

This compound homologs have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory effects, making them promising candidates for further investigation in drug development.

Anticancer Activity

The cytotoxic effects of this compound homologs have been evaluated against various cancer cell lines. The α,β-unsaturated lactone moiety is believed to be a key pharmacophore, acting as a Michael acceptor and interacting with biological nucleophiles such as cysteine residues in proteins.[4]

Table 2: Anticancer Activity of this compound Homologs (IC50 values)

| Homolog | Cancer Cell Line | IC50 (µM) | Reference |

| C10 | MCF-7 (Breast) | 9.3 | [5][6] |

| C10 | HCT116 (Colon) | 8.9 | [5][6] |

| C10 | Vero (Normal) | 28.35 | [7][8] |

| C10 | Fibroblast (Normal) | 11.29 | [7][8] |

| C12 | Not available | Not available | |

| C14 | Not available | Not available |

Note: Data for C12 and C14 homologs is currently limited in publicly available literature.

The anticancer mechanism of these compounds is thought to involve the induction of apoptosis.

Massoia lactones are suggested to induce apoptosis through the intrinsic pathway. This process is initiated by cellular stress, leading to the activation of a cascade of caspases, which are cysteine proteases that execute programmed cell death.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. This compound homologs have shown potential in modulating inflammatory pathways. A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[9]

Table 3: Anti-inflammatory Activity of this compound Homologs

| Homolog | Assay | Endpoint | Result | Reference |

| C10 | Macrophage Phagocytosis | Increased phagocytic index | Dose-dependent increase | [10] |

| C12 | Not available | Not available | Not available | |

| C14 | Not available | Not available | Not available |

The NF-κB pathway is typically activated by pro-inflammatory stimuli, leading to the transcription of inflammatory genes. Massoia lactones are thought to inhibit this pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.

Experimental Protocols

Synthesis of this compound Homologs

A general synthetic route to 5,6-dihydropyran-2-ones involves the condensation of vinylacetic acid with an appropriate aldehyde in the presence of an acid catalyst. The following is a representative protocol.

Detailed Protocol:

-

Combine vinylacetic acid (1 equivalent), the corresponding aldehyde (e.g., hexanal for C10, octanal for C12, decanal for C14) (1 equivalent), a catalytic amount of concentrated sulfuric acid, and glacial acetic acid in a round-bottomed flask.

-

Reflux the mixture for 3 hours.[11]

-

Cool the reaction to room temperature and neutralize with a sodium acetate solution.[11]

-

Remove the acetic acid under reduced pressure.

-

Add water and adjust the pH to 8 with 20% sodium hydroxide solution at a temperature below 5°C.[11]

-

Extract the aqueous solution with dichloromethane.[11]

-

Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.[11]

-

Remove the solvent under reduced pressure and purify the resulting oil by distillation under reduced pressure to yield the desired this compound homolog.[11]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Detailed Protocol:

-

Seed cancer cells in a 96-well plate at a suitable density and incubate overnight.

-

Treat the cells with various concentrations of the this compound homologs and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.[12]

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vitro Anti-inflammatory Activity: Nitric Oxide Synthase Inhibition (Griess Assay)

The Griess assay measures nitrite concentration, a stable and oxidized product of nitric oxide (NO), which is a key inflammatory mediator produced by nitric oxide synthase (NOS).

Detailed Protocol:

-

Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and incubate.

-

Pre-treat the cells with various concentrations of the this compound homologs for 1 hour.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS), except for the negative control group.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess Reagent I (e.g., sulfanilamide in phosphoric acid) to each well of a new 96-well plate containing the supernatant.[12]

-

Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[12]

-

Incubate for 10 minutes at room temperature.[12]

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Conclusion

This compound homologs C10, C12, and C14 represent a promising class of natural products with significant potential in drug discovery, particularly in the areas of oncology and inflammatory diseases. Their well-defined chemical structures and amenability to chemical synthesis make them attractive candidates for further investigation and development. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis and inhibit the NF-κB signaling pathway, provides a solid foundation for targeted drug design and optimization. Further research is warranted to fully explore the therapeutic potential of the C12 and C14 homologs and to conduct in vivo studies to validate the in vitro findings. This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of these fascinating molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. Pseudomonas aeruginosa biofilm-associated homoserine lactone C12 rapidly activates apoptosis in airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. resources.rndsystems.com [resources.rndsystems.com]

The Potent Biological Activities of Massoia Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Massoia lactone, a naturally occurring δ-lactone primarily derived from the bark of the Cryptocarya massoy tree, has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the biological effects of this compound, with a focus on its antifungal, antibiofilm, insecticidal, cytotoxic, and immunomodulatory properties. The information is presented to support further research and development of this promising bioactive compound.

Antifungal and Antibiofilm Activity

This compound, particularly the C-10 homolog, exhibits robust antifungal and antibiofilm activity against a wide range of fungal pathogens, including those affecting crops and causing human infections.[1][3][4][5]

Quantitative Antifungal and Antibiofilm Data

The following tables summarize the quantitative data on the antifungal and antibiofilm efficacy of this compound and its essential oil.

Table 1: Antifungal Activity of this compound and Massoia Essential Oil

| Fungal Species | Agent | Concentration | Effect | Reference |

| Fusarium graminearum | C10 this compound | 100 mg/L | Complete growth inhibition | [4] |

| Fusarium graminearum | Massoia Essential Oil | 100 mg/L | Complete growth inhibition | [4] |

| Aspergillus flavus | C10 this compound | 0.1 mg/mL | Antifungal activity observed | [6] |

| Aspergillus flavus | Massoia Essential Oil | 0.1 mg/mL | Antifungal activity observed in agar dilution and mycelial growth assays | [6] |

| Aspergillus flavus | Massoia Essential Oil | 2.5 mg/mL | Antifungal activity observed in disc diffusion assay | [6] |

| Candida albicans | C-10 this compound | 0.026 µg/mL (IC50) | Anti-biofilm activity | [7][8] |

| Candida albicans | Massoia Essential Oil | 0.074% v/v (IC50) | Anti-biofilm activity | [8] |

| Candida tropicalis | C-10 this compound | 1% w/v | 84.21% inhibition of fungal growth | [5] |

Table 2: Antibiofilm Activity of C-10 this compound

| Microbial Species/Biofilm Type | Concentration | % Inhibition/Degradation | Biofilm Phase | Reference |

| Candida tropicalis | 1% w/v | 80.23% | Intermediate | [5] |

| Candida tropicalis | 0.125% w/v | 70.21% | Intermediate | [5] |

| Candida tropicalis | 1% w/v | 74.23% | Mature | [5] |

| Polymicrobial (S. mutans, S. sanguinis, L. acidophilus, A. viscosus) | 0.25% v/v | Degradation observed | Mature | [9] |

| Dual-species (P. aeruginosa, S. aureus) | 0.09% v/v (MBIC50) | Inhibition of biofilm formation | - | [10] |

| Dual-species (P. aeruginosa, S. aureus) | 0.01% v/v | Degradation of preformed biofilm | - | [10] |

Mechanism of Antifungal Action

This compound exerts its antifungal effects through a multi-targeted mechanism, leading to fungal cell death.[3][11] The primary modes of action include:

-

Disruption of Cell Membrane Integrity: this compound induces pore formation in the fungal cell membrane, leading to the leakage of intracellular components.[3][11]

-

Ergosterol Content Reduction: It interferes with the synthesis of ergosterol, a vital component of the fungal cell membrane, further compromising membrane integrity.[3][11]

-

Induction of Oxidative Stress: The compound causes a rise in intracellular reactive oxygen species (ROS) levels, leading to cellular damage.[3][11]

-

Inhibition of Hyphal Growth and Spore Germination: this compound effectively prevents the morphological transitions essential for fungal invasion and proliferation.[3][11]

-

Downregulation of Mycotoxin Biosynthesis Genes: In Fusarium graminearum, it has been shown to downregulate the Tri10 gene, which is involved in the production of deoxynivalenol and 15-acetyl-deoxynivalenol.[4]

Experimental Protocols

-

Preparation of Media: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and autoclave.

-

Incorporation of this compound: While the medium is still molten (approximately 45-50°C), add various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory). Pour the agar into sterile Petri dishes.

-

Inoculation: Once the agar has solidified, place a standardized fungal inoculum (e.g., a mycelial plug or a spore suspension) at the center of each plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 7 days).

-

Assessment: Measure the diameter of fungal growth and compare it to a control plate (containing only the solvent) to determine the percentage of inhibition. The minimum inhibitory concentration (MIC) is the lowest concentration that completely inhibits visible growth.[4]

-

Preparation of Inoculum: Grow the fungal strain in a suitable broth (e.g., Sabouraud Dextrose Broth) and adjust the cell density to a standard concentration (e.g., 1 x 10^6 cells/mL).

-

Plate Preparation: Add the fungal inoculum to the wells of a 96-well microtiter plate.

-

Addition of this compound: Add serial dilutions of this compound to the wells. Include positive (fungus with no treatment) and negative (broth only) controls.

-

Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).

-

Quantification: After incubation, wash the wells to remove planktonic cells. The remaining biofilm can be quantified using methods such as the crystal violet assay or the XTT reduction assay. The absorbance is read using a microplate reader, and the percentage of biofilm inhibition is calculated relative to the positive control.[5]

Insecticidal Activity

This compound and its essential oil have demonstrated notable insecticidal properties, particularly larvicidal activity against mosquito species.

Quantitative Insecticidal Data

Table 3: Larvicidal Activity of this compound and Massoia Essential Oil against Aedes albopictus

| Agent | Concentration (µg/mL) | Larvicidal Activity (%) | Reference |

| Massoia Essential Oil | 50 | 95.0 | [12] |

| Massoia Essential Oil | 25 | 37.5 | [12] |

| C10 this compound | 25 | > 80 | [12] |

| C12 this compound | 25 | > 80 | [12] |

Cytotoxic Activity

While showing promise as an antimicrobial agent, it is crucial to consider the cytotoxic potential of this compound. Studies have indicated dose-dependent cytotoxic effects on various cell lines.[1]

Quantitative Cytotoxicity Data

Table 4: Cytotoxicity of this compound and Massoia Essential Oil

| Cell Line | Agent | IC50 (µg/mL) | Reference |

| Fibroblast cells | C10 this compound | 11.29 | [7] |

| Fibroblast cells | Massoia Essential Oil | 26.07 | [7] |

| Vero cells | C10 this compound | 28.35 | [7] |

| Vero cells | Massoia Essential Oil | 37.34 | [7] |

| Fibroblast cells | Massoia Oily Extract | 46.13 | [13] |

| Fibroblast cells | Massoia Solid Extract | 53.03 | [13] |

| Vero cells | Massoia Oily Extract | 43.59 | [13] |

| Vero cells | Massoia Solid Extract | 153.05 | [13] |

Immunomodulatory Effects

This compound and its extracts have been shown to modulate the immune response, specifically by enhancing macrophage phagocytic activity.[7][14][15]

-

Enhanced Phagocytosis: Both in vitro and in vivo studies have demonstrated that massoia bark infusion significantly increases the phagocytic activity of macrophages.[14] Massoia essential oil and C-10 this compound also increased the phagocytosis activity of mouse macrophages against latex beads and Candida albicans.[7][8]

-

No Effect on Lymphocyte Proliferation: In an in vitro lymphocyte proliferation assay, massoia bark extract did not show a proliferative effect on lymphocytes, suggesting a more targeted effect on the innate immune system.[7][13]

Conclusion

This compound is a multifaceted bioactive compound with significant potential in various applications, including agriculture, food preservation, and pharmaceuticals.[1] Its potent antifungal and antibiofilm activities, coupled with its insecticidal properties, make it a strong candidate for the development of novel, nature-derived control agents. However, its cytotoxic effects necessitate careful dose-response studies and toxicological evaluation for any therapeutic applications.[1] Further research is warranted to fully elucidate the mechanisms of action, explore potential synergistic effects with other compounds, and optimize its application for various industrial and medicinal purposes.

References

- 1. bio-conferences.org [bio-conferences.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Docking Study of the C-10 this compound Compound as an Antimicrobial and Antibiofilm Agent against Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-management.mq.edu.au [research-management.mq.edu.au]

- 7. Beyond the Bark: An Overview of the Chemistry and Biological Activities of Selected Bark Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potency of Massoia Bark in Combating Immunosuppressed-related Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 11. This compound Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - ProQuest [proquest.com]

- 12. Development of cellulose nanocrystal-stabilized Pickering emulsions of massoia and nutmeg essential oils for the control of Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

massoia lactone literature review

An In-depth Technical Guide to Massoia Lactone for Researchers and Drug Development Professionals

Introduction

This compound, chemically known as (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one, is a naturally occurring δ-lactone renowned for its characteristic sweet, coconut-like aroma.[1][2] Predominantly isolated from the bark of the Massoia tree (Cryptocarya massoy), this compound is also found in sugarcane molasses, cured tobacco, and the essential oil of Sweet Osmanthus.[2] While its organoleptic properties have led to its use as a flavoring agent in the food industry and in perfumery, a growing body of scientific literature highlights its diverse pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3][4] This technical guide provides a comprehensive review of this compound, focusing on its chemical properties, synthesis, biological activities, and experimental methodologies to support further research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct creamy and waxy odor.[5][6] Its molecular and physical characteristics are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (R)-5,6-Dihydro-6-pentyl-2H-pyran-2-one | [2] |

| Other Names | (R)-5-hydroxy-2-decenoic acid lactone, Cocolactone, C-10 this compound | [2] |

| Molecular Formula | C10H16O2 | [2][5][6][7] |

| Molar Mass | 168.23 g/mol | [5][7] |

| Density | 0.982 g/cm³ | [2] |

| Boiling Point | 286–287 °C | [2] |

| Refractive Index (@ 20°C) | 1.4670 - 1.4770 | [5][6] |

| Optical Rotation | -120.0 to -80.0 | [6] |

Synthesis and Biosynthesis

Chemical Synthesis

The industrial production of this compound often relies on chemical synthesis to ensure a consistent and scalable supply. One common synthetic route involves the preparation from hexanoic acid and acetoacetic ester through a multi-step process.[8]

Experimental Protocol: Synthesis of this compound [8][9]

Step 1: Preparation of Hexanoyl Ethyl Acetate

-

React magnesium ethylate with caproyl chloride and methyl acetoacetate to produce 2-ethanoyl-2-caproyl ethyl acetate.

-

Decompose the product from the previous step using an alkali solution in aqueous ammonia at room temperature to yield hexanoyl ethyl acetate.

Step 2: Preparation of 3-Caproyl-6-amyl-2H-pyran-2,4(3H)-dione

-

Under a nitrogen atmosphere, subject the hexanoyl ethyl acetate to pyrocondensation in the presence of sodium bicarbonate to yield 3-caproyl-6-amyl-2H-pyran-2,4(3H)-dione.

Step 3: Preparation of 6-Amyl-2H-pyran-2,4(3H)-dione

-

Treat the product from Step 2 with sulfuric acid to induce de-caproylation, resulting in 6-amyl-2H-pyran-2,4(3H)-dione.

Step 4: Reduction to 3-Hydroxy-decalactone

-

In a reaction vessel, dissolve 525g of the product from Step 3 in 1L of ethyl acetate.

-

Add 50g of Raney nickel catalyst.

-

Hydrogenate the mixture at 80°C under a pressure of 10 MPa for 5 hours.

-

After cooling, filter the catalyst and recover the ethyl acetate to obtain 3-hydroxy-decalactone (yield: 95%).

Step 5: Dehydration to this compound

-

In a 2000 mL three-necked flask, combine 500g of 3-hydroxy-decalactone, 1L of benzene, and 25g of p-toluenesulfonic acid.

-

Reflux the mixture using a water trap to remove the water generated during the reaction. The reaction is complete in approximately 5 hours.

-

Recover the benzene and perform vacuum distillation to obtain this compound (yield: 92%).

Biosynthesis

In nature, this compound is produced by various organisms, including plants like Cryptocarya massoy and fungi such as Aureobasidium pullulans.[1][10] The biosynthetic pathway is believed to proceed through the polyketide synthesis pathway.

Caption: Proposed biosynthetic pathway of this compound.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that are of interest to the pharmaceutical and drug development sectors.

Antimicrobial and Antifungal Activity

This compound has demonstrated efficacy against various pathogenic microbes, including bacteria and fungi. It has been shown to inhibit the growth of Candida tropicalis and degrade its biofilm structure.[1][11] The compound also shows potential in controlling the growth of Aspergillus flavus and subsequent aflatoxin biosynthesis.[1] Furthermore, it can disrupt the cell membranes of Fusarium graminearum, a mycotoxin-producing fungus.[1]

Table 2: Antimicrobial and Antifungal Activity of this compound and its Extracts

| Organism | Agent | Activity (IC50) | Source |

| Candida albicans (planktonic growth) | C-10 this compound | 0.167 µg/mL | [12] |

| Candida albicans (planktonic growth) | Massoia Solid Extract | 6.40 µg/mL | [12] |

| Candida albicans (intermediate biofilm) | C-10 this compound | 0.026 µg/mL | [12] |

| Candida albicans (mature biofilm) | C-10 this compound | 0.43 µg/mL | [12] |

| Pseudomonas aeruginosa & Staphylococcus aureus (biofilm inhibition) | Massoia Oil | 0.09% v/v (MBIC50) | [13] |

| Pseudomonas aeruginosa & Staphylococcus aureus (biofilm degradation) | Massoia Oil | 0.01% v/v | [13] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Biofilm Inhibition

1. Planktonic Growth Inhibition (MIC Assay)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in RPMI-1640 medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Candida albicans).

-

Incubate the plate at 37°C for 24-48 hours.

-

The MIC is determined as the lowest concentration that inhibits visible growth.

2. Biofilm Inhibition and Degradation Assay [12]

-

For biofilm formation, inoculate wells of a microtiter plate with the microorganism and incubate to allow biofilm establishment (e.g., 24 hours for intermediate biofilm, 48 hours for mature biofilm).

-

Remove the planktonic cells by washing the wells with a sterile buffer.

-

Add serial dilutions of this compound to the wells with the established biofilms.

-

Incubate for a further 24 hours at 37°C.

-

Quantify the remaining biofilm by staining with crystal violet and measuring the absorbance at 595 nm.

-

The IC50 value is calculated as the concentration that causes a 50% reduction in the biofilm compared to the untreated control.

Anticancer and Cytotoxic Activity

Several studies have pointed to the potential of lactones, including this compound and other sesquiterpene lactones, as anticancer agents.[4][14][15][16] The cytotoxic effects of this compound are thought to be a key contributor to its potential anticancer properties.[4]

Table 3: Cytotoxicity of this compound Extracts against Cell Lines

| Cell Line | Agent | Activity (IC50) | Source |

| Vero Cells | C-10 this compound | 28.35 µg/mL | [17] |

| Fibroblast Cells | C-10 this compound | 11.29 µg/mL | [17] |

| Vero Cells | Massoia Oily Extract | 37.34 µg/mL | [17] |

| Vero Cells | Massoia Solid Extract | 153.05 µg/mL | [18] |

| Fibroblast Cells | Massoia Oily Extract | 46.13 µg/mL | [18] |

| Fibroblast Cells | Massoia Solid Extract | 53.03 µg/mL | [18] |

The proposed mechanism for the anticancer activity of many natural lactones involves the induction of apoptosis through various signaling pathways.

Caption: A simplified proposed signaling pathway for lactone-induced apoptosis.

Experimental Protocol: MTT Cytotoxicity Assay [17]

-

Culture the desired cell line (e.g., Vero, fibroblast) in a suitable medium in a 96-well plate and allow the cells to adhere.

-

Treat the cells with a range of concentrations of this compound or its extracts for 72 hours in a CO2 incubator at 37°C.

-

Add 100 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., 10% SDS) to dissolve the formazan crystals. Incubate overnight at room temperature.

-

Read the absorbance of the plates using an ELISA reader at a wavelength of 540 nm.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the test substance that reduces cell viability by 50%.

Conclusion and Future Directions

This compound is a natural compound with a well-established profile in the flavor and fragrance industries. The scientific evidence increasingly supports its potential as a bioactive agent with significant antimicrobial and cytotoxic properties. For drug development professionals, this compound and its derivatives present an interesting scaffold for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular mechanisms of its biological activities, conducting in vivo studies to assess efficacy and safety, and exploring synthetic modifications to enhance its therapeutic index. Given its GRAS status for food applications, further toxicological studies are warranted to expand its safe use in pharmaceutical and cosmetic applications.[1][3]

References

- 1. bio-conferences.org [bio-conferences.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acsint.biz [acsint.biz]

- 6. De Monchy Aromatics this compound natural [demonchyaromatics.com]

- 7. This compound | C10H16O2 | CID 642793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102653531A - Synthesis method of this compound - Google Patents [patents.google.com]

- 9. CN102653531B - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. Production of this compound by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand and its fragrant biosurfactant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Docking Study of the C-10 this compound Compound as an Antimicrobial and Antibiofilm Agent against Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potency of Massoia Bark in Combating Immunosuppressed-related Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 14. mdpi.com [mdpi.com]

- 15. Cytotoxic sesquiterpene lactones from Centaurothamnus maximus and Vicoa pentanema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of Anticancer Agents from Plant-derived Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Discovery and History of Massoia Lactone: An In-depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

Massoia lactone, a naturally occurring organic compound, has garnered significant interest in the scientific community for its distinctive coconut-like aroma and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, biosynthesis, and biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.

A Journey Through Time: The Discovery and History of this compound

The history of this compound is deeply rooted in the traditional practices of Indonesia. For centuries, the bark of the Massoia tree (Cryptocarya massoia), native to Papua, Indonesia, has been utilized by Javanese and Balinese women in traditional preparations.[1] The aromatic properties of the bark, known as "massoy bark," were recognized and used for their pleasant scent.[1][2] It wasn't until the 18th and 19th centuries that massoia essential oil gained wider recognition as a natural coconut flavoring agent.[2]

The formal scientific discovery of this compound occurred in 1937, when it was first isolated from "Ma Suoya oil of bay."[3] This initial isolation paved the way for further scientific investigation into its chemical properties. Subsequent research confirmed that the naturally occurring and biologically active form of this compound is the (R)-enantiomer.

Beyond its primary source in Cryptocarya massoia, scientific exploration has revealed the presence of this compound in other natural sources. It has been identified as a component in the defensive secretions of formicine ants and is also produced as a secondary metabolite by certain fungi.[4] This widespread natural occurrence highlights the compound's ecological significance and diverse biological roles.

From Nature to the Lab: Extraction and Synthesis of this compound

The isolation and synthesis of this compound have been key areas of research, driven by its commercial applications and scientific interest.

Extraction from Natural Sources

The primary method for obtaining this compound from its natural source, the bark of Cryptocarya massoia, is steam distillation .[4][5] This process yields massoia bark oil, a complex mixture of compounds from which this compound is the major constituent.

Experimental Protocol: Steam Distillation of Cryptocarya massoia Bark

A general protocol for the steam distillation of plant material is as follows:

-

Preparation of Plant Material: The bark of Cryptocarya massoia is pulverized to increase the surface area for efficient extraction.[6]

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a biomass flask containing the pulverized bark, a condenser, and a collection flask.

-

Distillation: Steam is passed through the pulverized bark, causing the volatile compounds, including this compound, to vaporize.

-

Condensation: The vapor mixture is then passed through a condenser, where it cools and liquefies.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected in a flask. Due to their different densities, the oil and water layers will separate, allowing for the isolation of the massoia bark oil.

Following steam distillation, further purification is often required to isolate pure this compound from the essential oil. Column chromatography is a commonly employed technique for this purpose.

Experimental Protocol: Column Chromatography Purification of this compound

-

Column Preparation: A glass column is packed with a suitable stationary phase, such as silica gel.

-

Sample Loading: The crude massoia bark oil is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

-

Elution: A stepwise elution is performed using a series of solvents with increasing polarity. A typical solvent system starts with a non-polar solvent like n-hexane, followed by a solvent of intermediate polarity like chloroform, and finally a polar solvent like methanol.

-

Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed for the presence of this compound using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Isolation: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Another advanced purification technique that has been successfully applied is preparative hydrostatic countercurrent chromatography .

Chemical Synthesis of this compound

The chemical synthesis of this compound has been an active area of research, with several routes developed to produce both the racemic mixture and the enantiomerically pure forms.

Racemic Synthesis from Caproyl Chloride and Methyl Acetoacetate

A five-step synthesis has been reported, starting from readily available starting materials:

dot

Caption: Racemic synthesis of this compound.

Experimental Protocol: Racemic Synthesis

-

Step 1: Synthesis of 2-ethanoyl-2-caproyl ethyl acetate: Magnesium ethoxide is reacted with methyl acetoacetate, followed by the addition of caproyl chloride.

-

Step 2: Synthesis of hexanoyl ethyl acetate: The product from Step 1 is treated with ammonium hydroxide.

-

Step 3: Synthesis of 3-caproyl-6-amyl-2H-pyran-2,4(3H)-dione: Hexanoyl ethyl acetate is heated in the presence of sodium bicarbonate.

-

Step 4: Synthesis of 6-amyl-2H-pyran-2,4(3H)-dione: The product from Step 3 is treated with sulfuric acid.

-

Step 5: Synthesis of 3-hydroxy-decan-5-olide: The dione from Step 4 is hydrogenated using a Raney nickel catalyst.

-

Step 6: Synthesis of this compound: The hydroxy lactone from Step 5 is dehydrated by heating with p-toluenesulfonic acid.

Asymmetric Synthesis

The synthesis of the biologically active (R)-enantiomer of this compound has been achieved through various asymmetric strategies, including the use of chiral starting materials and asymmetric catalysts. One notable method involves a Grignard reaction followed by enzymatic resolution or the use of chiral catalysts. More modern approaches have utilized ring-closing metathesis of a chiral precursor to construct the lactone ring with high enantioselectivity.

The Biological Blueprint: Biosynthesis of this compound

The natural production of this compound in organisms is a complex process that is not yet fully elucidated. However, research into the biosynthesis of lactones in plants and fungi provides some key insights.

In fungi such as Aureobasidium pullulans, this compound is synthesized as a secondary metabolite.[7] The proposed biosynthetic pathway involves the initial formation of an unsaturated fatty acid, which is then hydroxylated at a specific position. This hydroxy fatty acid subsequently undergoes an intramolecular cyclization to form the stable δ-lactone ring. In some yeasts, the formation of δ-lactones is believed to proceed through a 13-lipoxygenase-peroxidase pathway acting on linoleic acid.

While the exact enzymatic machinery in Cryptocarya massoia is still under investigation, it is hypothesized that a similar pathway involving fatty acid precursors and specific hydroxylating and cyclizing enzymes is responsible for the production of this compound. The involvement of polyketide synthases (PKSs) , which are responsible for the biosynthesis of a wide variety of natural products, is also a plausible route that is being explored.

dot

Caption: Proposed biosynthetic pathway of this compound.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that have attracted the attention of researchers in various fields, particularly in drug development.

| Biological Activity | Organism/System Studied | Quantitative Data | Reference |

| Antifungal | Candida albicans | Minimum Inhibitory Concentration (MIC) | [8] |

| Antibacterial | Various bacterial strains | Minimum Inhibitory Concentration (MIC) | [8] |

| Insecticidal | Mosquito larvae | LC50 | [9] |

| Anti-inflammatory | In vitro models | IC50 | [9] |

Note: This table is a summary of reported activities. Specific quantitative data should be consulted from the original research articles.

The antifungal and antibacterial properties of this compound make it a promising candidate for the development of new antimicrobial agents. Its insecticidal activity suggests potential applications in agriculture and public health. Furthermore, its anti-inflammatory effects are being investigated for their therapeutic potential in various inflammatory conditions.

Conclusion

This compound, a compound with a rich history and diverse biological profile, continues to be a subject of significant scientific interest. From its traditional uses to its modern applications in the flavor and fragrance industry and its potential in drug development, the journey of this compound is a testament to the value of natural products in scientific discovery. Further research into its biosynthesis and mechanism of action will undoubtedly unlock new opportunities for its application in medicine and biotechnology. This guide provides a foundational understanding for researchers and professionals seeking to explore the fascinating world of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

- 7. Production of this compound by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand and its fragrant biosurfactant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20190010444A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Mechanism of Action of Massoia Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Massoia lactone, a naturally occurring α,β-unsaturated δ-lactone primarily derived from the bark of Cryptocarya massoy, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a primary focus on its antifungal, cytotoxic, and immunomodulatory effects. This document synthesizes available quantitative data, details experimental protocols for key assays, and presents visual diagrams of associated signaling pathways and workflows to facilitate further research and development. While significant strides have been made in elucidating its antifungal properties, the precise molecular mechanisms underlying its cytotoxicity against cancer cells, its insecticidal action, and its role in quorum sensing modulation remain areas requiring further investigation.

Antifungal Mechanism of Action

This compound exhibits potent antifungal activity against a broad spectrum of pathogenic fungi, including various crop pathogens and human pathogens like Candida and Aspergillus species.[1][2][3] The primary mechanism of its antifungal action involves the disruption of fungal cell membrane integrity and function, leading to a cascade of events culminating in cell death.[1][2][3]

Disruption of Fungal Cell Membrane

The lipophilic nature of this compound facilitates its interaction with the fungal cell membrane. It is proposed to create pores in the membrane, leading to increased permeability.[1][2][3] This disruption results in the leakage of essential intracellular components, such as ions and small molecules, ultimately leading to a loss of cellular homeostasis and viability.[1][2][3]

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. This compound has been shown to reduce the ergosterol content in fungal cells.[1][2][4] The precise enzymatic target in the ergosterol biosynthesis pathway has not yet been fully elucidated, but this reduction contributes significantly to the overall disruption of the cell membrane.

Induction of Oxidative Stress

Treatment with this compound leads to a significant increase in intracellular reactive oxygen species (ROS) in fungal cells.[1][2][4][5] This accumulation of ROS induces oxidative stress, which damages cellular components, including lipids, proteins, and nucleic acids. The elevated ROS levels are a key contributor to the observed cellular necrosis and programmed cell death in fungi exposed to this compound.[1][2][4]

Diagram 1: Proposed antifungal mechanism of action of this compound.

Quantitative Antifungal Activity Data

The following table summarizes the available quantitative data on the antifungal activity of this compound.

| Fungal Species | Assay | Parameter | Value | Reference |

| Metschnikowia bicuspidate | Broth Microdilution | MIC | 0.15 mg/mL | [1] |

| Metschnikowia bicuspidate | Broth Microdilution | MFC | 0.34 mg/mL | [1] |

| Fusarium graminearum | Agar Dilution | Complete Inhibition | 100 mg/L | [6][7] |

| Aspergillus flavus | Disc Diffusion | Antifungal Activity | 0.5 mg/mL | [8] |

| Candida albicans | Not specified | IC50 | 0.074% (v/v) | [9] |

Cytotoxic Mechanism of Action

This compound has demonstrated cytotoxic effects against various cell types, including normal mammalian cells and cancer cell lines.[8][10][11] The α,β-unsaturated lactone moiety is believed to be a key structural feature responsible for this activity.[12]

Effects on Normal Cell Lines

Studies have reported the cytotoxicity of this compound and its essential oil against Vero (monkey kidney epithelial) cells and primary human fibroblast cells.[10][11]

| Cell Line | Compound | Parameter | Value (µg/mL) | Reference |

| Primary Fibroblast | C-10 this compound | IC50 | 11.29 | [10][11] |

| Primary Fibroblast | Massoia Essential Oil | IC50 | 26.07 | [10][11] |

| Vero Cells | C-10 this compound | IC50 | 28.35 | [10][11] |

| Vero Cells | Massoia Essential Oil | IC50 | 37.34 | [10][11] |

| Vero Cells | Massoia Oily Extract | IC50 | 43.59 | [13][14] |

| Fibroblast Cells | Massoia Oily Extract | IC50 | 46.13 | [13][14] |